N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, an oxadiazole ring, and a phenoxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, cyclization reactions, and substitutions . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxadiazole ring and the various functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The methylsulfonyl group could potentially be a good leaving group in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Scientific Research Applications
Radiolabeling for Receptor Imaging
Compounds related to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide have been explored for their potential in radiolabeling and receptor imaging. For instance, the development of [11C]L-159,884, a nonpeptide angiotensin II antagonist useful for imaging angiotensin II AT1 receptors, demonstrates the utility of such compounds in medical diagnostics and research into cardiovascular diseases (Hamill et al., 1996).
Materials Science: Polymer Synthesis and Characterization
In the field of materials science, this compound analogs contribute to the development of novel polymers. A study on the synthesis, characterization, and properties of novel thermally stable polyimides based on flexible diamines, incorporating structures similar to the compound , revealed their potential for high-performance materials with enhanced thermal stability (Mehdipour‐Ataei et al., 2004).
Antimicrobial Applications
Research into antimicrobial applications of sulfone derivatives containing 1,3,4-oxadiazole moieties has shown promising results. For instance, certain sulfone derivatives have demonstrated significant antibacterial activities against pathogens like rice bacterial leaf blight, highlighting their potential in agricultural applications to protect crops from diseases (Shi et al., 2015).
Pharmacological Potential
Despite the exclusion of direct drug use and dosage information, it's worth mentioning the broader pharmacological exploration of related compounds for their anti-inflammatory and analgesic properties. Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including assessments for toxicity, tumor inhibition, and antioxidant activities, underscore the versatility and therapeutic promise of these molecules (Faheem, 2018).
Optical and Electroluminescent Properties
The exploration of diphenylsulfone-based hosts for electroluminescent devices also pertains to derivatives of this compound. Studies on the effect of donor substituents on the optical properties and morphology of such compounds reveal their potential application in optoelectronic devices, demonstrating how structural modifications can influence the efficiency and performance of electroluminescent materials (Bezvikonnyi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with amethylsulfonylphenyl pharmacophore have been found to inhibit cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme COX-2, which is involved in the production of prostaglandins, substances in the body that cause inflammation and pain .
Biochemical Pathways
Cox-2 inhibitors generally affect thearachidonic acid pathway . By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for theirin silico ADME prediction . This involves predicting how the compound will be absorbed and distributed in the body, how it will be metabolized, and how it will be excreted .
Result of Action
Similar compounds have shownanti-inflammatory activity . This is likely due to their inhibition of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)19-10-6-5-9-18(19)21-24-25-22(30-21)23-20(26)15-11-13-17(14-12-15)29-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKFWPKYZYAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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